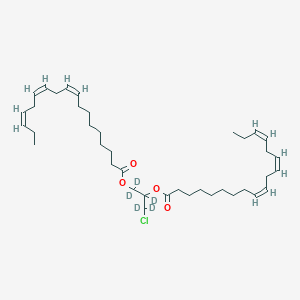
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 is a synthetic compound with the molecular formula C39H58D5ClO4 and a molecular weight of 636.4 . It is a stable isotope-labeled compound used primarily in biochemical and proteomics research . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms, making it useful for various analytical applications .
Vorbereitungsmethoden
The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 involves the esterification of linolenic acid with 3-chloropropanediol-d5 . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The product is then purified using techniques such as column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and subsequent participation in biochemical pathways . The deuterium atoms in the compound provide a unique signature that can be tracked using analytical techniques, allowing researchers to study the dynamics of lipid metabolism and signaling . Molecular targets and pathways involved include enzymes such as lipases and desaturases, which play key roles in lipid processing .
Vergleich Mit ähnlichen Verbindungen
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5: Similar in structure but contains linoleic acid instead of linolenic acid.
rac-1,2-Distearoyl-3-chloropropanediol-d5: Contains stearic acid, a saturated fatty acid, instead of linolenic acid.
rac-1-Palmitoyl-3-chloropropanediol-d5: Contains palmitic acid, another saturated fatty acid.
The uniqueness of this compound lies in its polyunsaturated fatty acid content, which makes it particularly useful for studying the effects of unsaturated lipids in biological systems .
Eigenschaften
Molekularformel |
C39H63ClO4 |
|---|---|
Molekulargewicht |
636.4 g/mol |
IUPAC-Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI-Schlüssel |
FKYAEVURHFHMKA-SBMILDDESA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
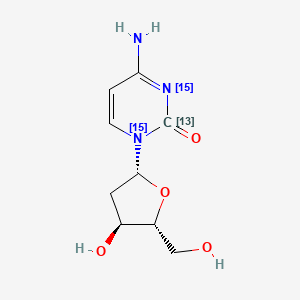
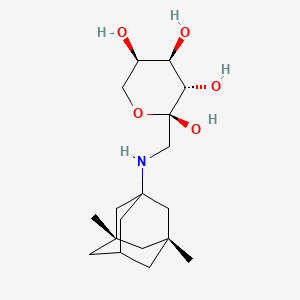
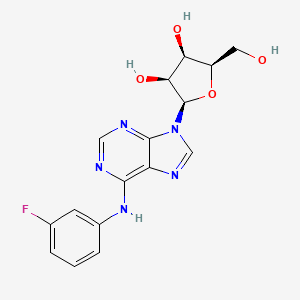
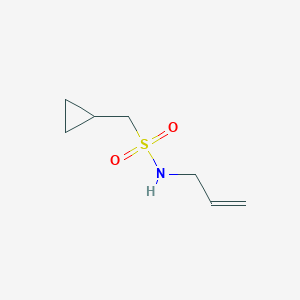
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
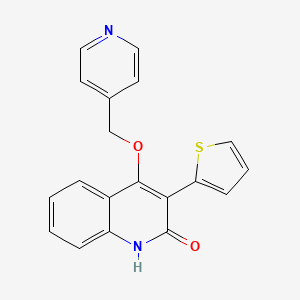
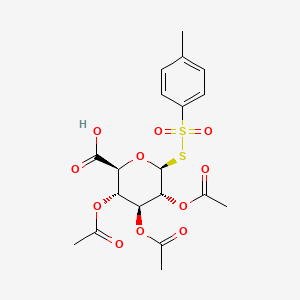
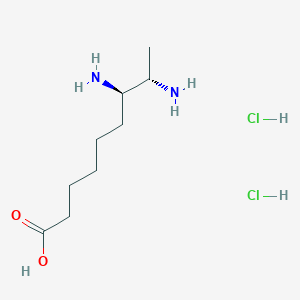
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
